
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a naphthalene ring attached to a prop-2-en-1-yl group, which is further linked to a methyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate typically involves the reaction of naphthalen-2-yl prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Naphthalen-2-yl prop-2-en-1-ol+Methyl chloroformate→Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl prop-2-enoic acid, while reduction could produce naphthalen-2-yl prop-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π stacking interactions, while the carbonate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: This compound has a similar structure but contains a prop-2-ynoate group instead of a prop-2-en-1-yl carbonate.
Naphthalen-1-yl prop-2-enoate: This compound features a naphthalene ring attached to a prop-2-enoate group.
Uniqueness
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate is unique due to the presence of both a naphthalene ring and a carbonate ester, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
897963-49-4 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 3-naphthalen-2-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)18-10-4-5-12-8-9-13-6-2-3-7-14(13)11-12/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
DLCVCPSDGQGZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC=CC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


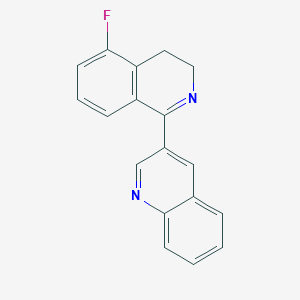
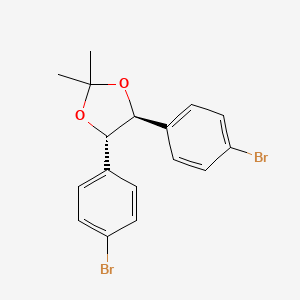
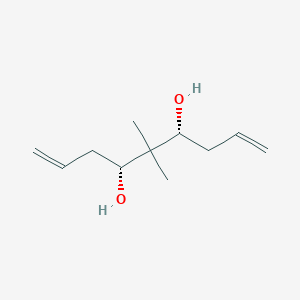
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
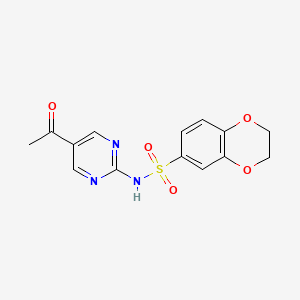
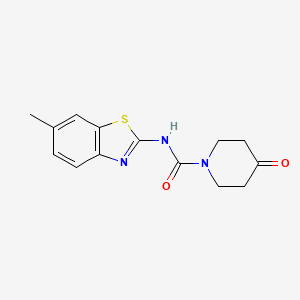
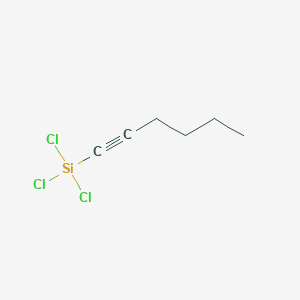
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)
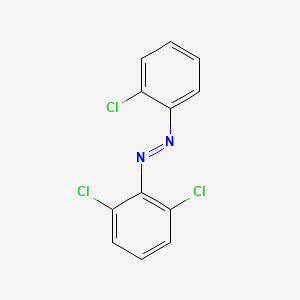
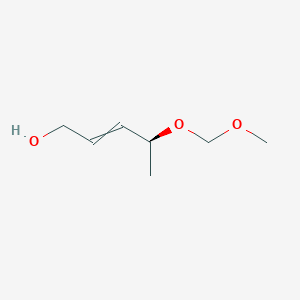
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
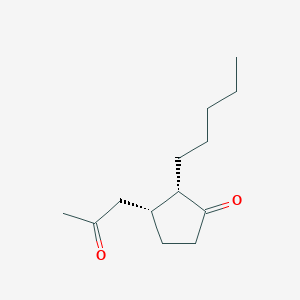
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

